molecular formula C20H18N2O2S3 B3310314 N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide CAS No. 946199-38-8

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Cat. No. B3310314
CAS RN: 946199-38-8
M. Wt: 414.6 g/mol
InChI Key: MMWCITABZLVBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide, also known as MTA, is a thiazole derivative that has been extensively studied for its potential therapeutic applications. MTA has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide is not fully understood, but several studies have suggested that N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide exerts its biological effects through the inhibition of various signaling pathways. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer development and progression.
Biochemical and Physiological Effects:
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has also been shown to modulate the immune response, reducing inflammation and promoting the production of cytokines that are important for immune function.

Advantages and Limitations for Lab Experiments

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has several advantages as a research tool, including its potent biological activity and its ability to inhibit multiple signaling pathways. However, N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide. One potential avenue of research is the development of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide analogs with improved solubility and bioavailability. Another area of research is the identification of specific molecular targets of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide and the elucidation of its mechanism of action. Finally, further studies are needed to evaluate the safety and efficacy of N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide in animal models and human clinical trials.

Scientific Research Applications

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammation. Several studies have shown that N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide exhibits potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has also been shown to inhibit the replication of several viral pathogens, including HIV, herpes simplex virus, and influenza virus. In addition, N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis and asthma.

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-(2-phenacylsulfanyl-1,3-thiazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S3/c1-25-17-9-5-8-15(10-17)21-19(24)11-16-12-26-20(22-16)27-13-18(23)14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCITABZLVBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
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N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide
Reactant of Route 6
N-(3-(methylthio)phenyl)-2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)acetamide

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